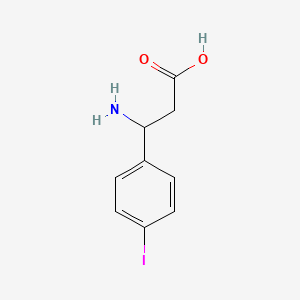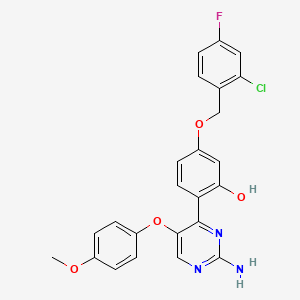![molecular formula C20H19ClN4O2S2 B2615106 N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide CAS No. 1798457-06-3](/img/structure/B2615106.png)
N-(5-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of the compound can be deduced from its IUPAC name. It contains a thiophene ring attached to a carboxamide group. Additionally, it has a tetrahydrothiazolo pyridine ring attached to the carboxamide nitrogen. The tetrahydrothiazolo ring is further substituted with a 2-oxoethyl group that is connected to a 3-chloro-4-methylphenyl amino group .Scientific Research Applications
Novel Tandem Transformations in Thiophenes
- Research explored novel transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. It was found that 2-amino-thiophene-3-carboxamides did not yield tetrazole derivatives in certain reactions, leading to the isolation of derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and thieno[2,3-d][1,3]oxazin-4-one. This indicates a potential application in complex organic synthesis and chemical engineering (Pokhodylo et al., 2010).
Biologically Active Thiophene-3-Carboxamide Derivatives
- Thiophene-3-carboxamide derivatives have shown antibacterial and antifungal activities. These compounds exhibit a locked molecular conformation due to an intramolecular N-H.N hydrogen bond, which could be significant in pharmaceutical research (Vasu et al., 2003).
Arylazothiazole Disperse Dyes
- A study on the synthesis of novel heterocyclic aryl monoazo organic compounds, including various selenopheno and carboxamide derivatives, revealed their application in dyeing polyester fabrics and demonstrated antimicrobial and antitumor activities. This suggests their potential use in material science and biomedical research (Khalifa et al., 2015).
Synthesis of β-Lactam and Thiazolidine-Grafted Tetrahydrobenzothiophenes
- A series of biologically active N-substituted tetrahydrobenzothiophene-3-carboxamides derivatives were synthesized, exhibiting significant antimicrobial activities. This highlights their potential in developing new antimicrobial agents (Babu et al., 2013).
Synthesis and Antimicrobial Evaluation of Thiophene-2-Carboxamides
- Research focused on synthesizing thiophene-2-carboxamides and evaluating their antimicrobial activities. This study contributes to the field of antimicrobial drug development (Talupur et al., 2021).
Pyridinethiones and Isothiazolopyridine Derivatives
- The study covered the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating their biological activities, which could be important in pharmacology and medicinal chemistry (Youssef et al., 2012).
properties
IUPAC Name |
N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S2/c1-12-2-3-14(8-15(12)21)22-18(26)10-25-6-4-16-17(9-25)29-20(23-16)24-19(27)13-5-7-28-11-13/h2-3,5,7-8,11H,4,6,9-10H2,1H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXWRWZVYMQQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=CSC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

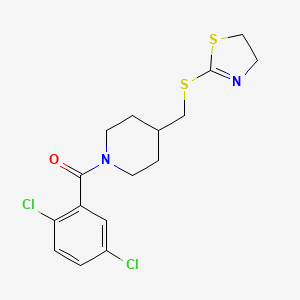
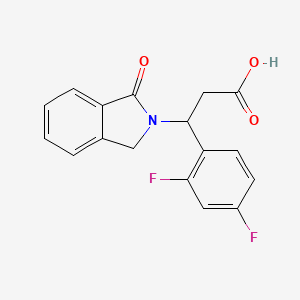

![diethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2615030.png)
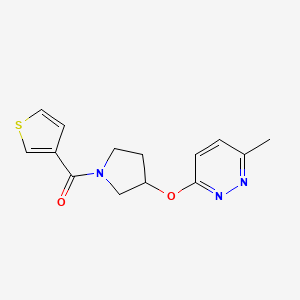
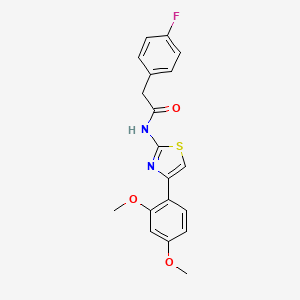

![2-(2-pyridinylmethyl)-2,3-dihydro-1H-naphtho[2',3':4,5]furo[2,3-f][1,3]benzoxazine-7,12-dione](/img/structure/B2615036.png)

![2-(butylsulfanyl)-5-(3-ethoxy-4-hydroxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2615040.png)
![Methyl 2-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]acetate](/img/structure/B2615042.png)
